An In-depth Technical Guide to Benzyl[(4-methoxyphenyl)methyl]amine Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to Benzyl[(4-methoxyphenyl)methyl]amine Hydrochloride: Synthesis, Properties, and Applications
A Note to the Reader: The target compound, Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride, is not readily described in available scientific literature. Therefore, this guide will focus on the closely related and well-documented analog, Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride . The methoxy group serves as a strong proxy for the propoxy group, offering valuable insights into the chemical behavior, synthesis, and potential applications of this class of compounds.
Introduction
Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride is a secondary amine salt of significant interest to researchers in organic and medicinal chemistry. Its structure, featuring a benzyl group and a 4-methoxybenzyl group attached to a nitrogen atom, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery and development.
Chemical Structure and Identification
The core structure of Benzyl[(4-methoxyphenyl)methyl]amine consists of a central nitrogen atom bonded to a benzyl group and a 4-methoxybenzyl group. The hydrochloride salt is formed by the protonation of the nitrogen atom by hydrochloric acid.
IUPAC Name: N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine hydrochloride CAS Number: 14429-02-8 (for the free base) Molecular Formula: C₁₅H₁₈ClNO Molecular Weight: 263.76 g/mol
Physicochemical Properties
The physicochemical properties of Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride are summarized in the table below. The data for the free base is also included for comparison.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | References |
| Appearance | White to off-white solid | Likely a liquid or low-melting solid | [2] |
| Melting Point | 206 °C (for a related compound) | 56 °C | [3][4] |
| Boiling Point | Not available | 170-172 °C at 3 Torr | [3] |
| Solubility | Soluble in water and polar organic solvents | Soluble in organic solvents | [5] |
| pKa | Not available | 9.15 ± 0.20 (Predicted) | [3] |
Synthesis of Benzyl[(4-methoxyphenyl)methyl]amine Hydrochloride
The most common and efficient method for the synthesis of Benzyl[(4-methoxyphenyl)methyl]amine is through a two-step, one-pot reductive amination reaction between 4-methoxybenzaldehyde and benzylamine, followed by conversion to the hydrochloride salt.[1]
Synthesis Pathway Overview
Caption: Synthesis workflow for Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination and hydrochloride salt formation.
Materials:
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4-Methoxybenzaldehyde
-
Benzylamine
-
Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator, etc.)
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol.
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To this solution, add benzylamine (1 equivalent) dropwise at room temperature with stirring.
-
Continue stirring the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction to the Amine:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Isolation of the Free Base:
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl[(4-methoxyphenyl)methyl]amine free base.
-
-
Purification of the Free Base (Optional but Recommended):
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride as a solid.
-
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from both benzyl rings, a singlet for the methoxy group protons, and singlets for the two methylene (CH₂) groups. Upon protonation to form the hydrochloride salt, a broad signal for the N-H proton is expected, and adjacent methylene protons may show splitting.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methoxy carbon, and the two methylene carbons.[6]
-
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic rings, and C-O stretching from the methoxy group. The N-H stretching in the hydrochloride salt will appear as a broad band.
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Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.
Applications in Drug Development
Benzyl[(4-methoxyphenyl)methyl]amine and its precursors are valuable intermediates in the synthesis of various pharmaceutical agents. The primary amine precursor, 4-methoxybenzylamine, is used in the manufacturing of several drugs, highlighting the pharmacological relevance of this structural motif.
-
Precursor to Anticancer Agents: 4-Methoxybenzylamine is a key intermediate in the synthesis of Idarubicin , an anthracycline antibiotic used in the treatment of certain types of cancer.[2][7]
-
Intermediate for Anti-arrhythmic Drugs: This precursor is also utilized in the production of Meobentine , a cardiac depressant used to treat arrhythmias.[2][7]
-
Building Block for PDE-5 Inhibitors: 4-Methoxybenzylamine is a raw material for the synthesis of Avanafil , a phosphodiesterase-5 (PDE-5) inhibitor for the treatment of erectile dysfunction.[5]
The structural similarity of Benzyl[(4-methoxyphenyl)methyl]amine suggests its potential as a more advanced intermediate in the synthesis of analogs of these drugs or as a scaffold for the development of new therapeutic agents, particularly in areas such as β2-adrenoceptor agonists.[1]
Safety and Handling
As a chemical intermediate, Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][8] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
Conclusion
Benzyl[(4-methoxyphenyl)methyl]amine hydrochloride, as a representative of the broader class of substituted benzylamines, is a valuable compound for chemical synthesis and pharmaceutical research. Its straightforward synthesis via reductive amination and its structural relationship to known pharmacologically active precursors make it a compound of interest for the development of novel therapeutics. Proper handling and characterization are essential for its effective and safe utilization in a research and development setting.
References
Sources
- 1. Benzyl[(4-methoxyphenyl)methyl]amine|CAS 14429-02-8 [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 6. Benzyl[(4-methoxyphenyl)methyl]amine | C15H17NO | CID 738564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxy Benzyl Amine | (4-Methoxyphenyl) Methanamine - DU Organics [duorganics.in]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
